molecular formula C9H15Cl2N3O2 B2513591 Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride CAS No. 2411227-39-7

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride

Cat. No.: B2513591
CAS No.: 2411227-39-7
M. Wt: 268.14
InChI Key: XFFYWHDZFHJISI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride is a pyrimidine derivative characterized by a carboxylate ester at position 4 and a 2-aminoethyl substituent at position 2 of the pyrimidine ring. The dihydrochloride salt enhances its solubility in aqueous media, making it advantageous for pharmaceutical and biochemical applications. Its structure facilitates interactions with biological targets, such as enzymes or receptors, particularly in drug discovery contexts where pyrimidine scaffolds are prevalent.

Properties

IUPAC Name

ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-4-6-11-8(12-7)3-5-10;;/h4,6H,2-3,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCWIUBESWVUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride typically involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with 2-aminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically obtained as a dihydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three critical functional groups:

  • Ethyl ester at position 4

  • Aminoethyl side chain at position 2 (protonated as a dihydrochloride salt)

  • Pyrimidine ring with two nitrogen atoms

These groups enable diverse reaction pathways, though experimental data specific to this compound remains limited. Below are inferred reactions based on structural analogs .

Nucleophilic Substitution

The aminoethyl group, while protonated in the dihydrochloride form, can undergo deprotonation under basic conditions to act as a nucleophile. Examples include:

  • Alkylation : Reaction with alkyl halides to form secondary amines.

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Example Reaction :

R-NH2+R’COClR-NH-CO-R’+HCl\text{R-NH}_2 + \text{R'COCl} \rightarrow \text{R-NH-CO-R'} + \text{HCl}

Conditions: Typically requires a base (e.g., triethylamine) in anhydrous solvents like DCM or THF .

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields carboxylic acid and ethanol.

  • Basic Hydrolysis : Forms carboxylate salts (e.g., sodium or potassium salts).

Example Reaction :

R-COOEt+NaOHR-COONa++EtOH\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{EtOH}

Conditions: Aqueous NaOH/EtOH at reflux .

Pyrimidine Ring Modifications

The pyrimidine ring’s electron-deficient nature allows for electrophilic substitution at activated positions (e.g., C5), though steric and electronic effects from substituents may limit reactivity.

Potential Reactions :

  • Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄).

  • Halogenation : Chlorination or bromination at C5 using Cl₂ or Br₂ in acetic acid.

Comparative Reactivity of Structural Analogs

The table below highlights reaction outcomes for similar pyrimidine derivatives :

CompoundReaction TypeConditionsProduct
Ethyl pyrimidine-4-carboxylateEster hydrolysis1M HCl, reflux, 6hPyrimidine-4-carboxylic acid
2-Aminoethylpyrimidine derivativeAcylationAcCl, Et₃N, DCM, 0°C → RTN-Acetyl-2-aminoethylpyrimidine
Pyrimidine-5-carboxylic acidNitrationHNO₃/H₂SO₄, 50°C, 2h5-Nitro-pyrimidine-carboxylic acid

Key Considerations

  • Solubility : The dihydrochloride salt enhances water solubility, favoring aqueous-phase reactions.

  • Stability : Acidic conditions may hydrolyze the ester group prematurely; pH control is critical.

  • Catalysts : Palladium on carbon (Pd/C) or enzyme-mediated processes improve selectivity in hydrogenation or coupling reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride has been studied for its role as a precursor in the synthesis of various pyrimidine derivatives, which are known for their pharmacological properties. Pyrimidines are integral to numerous biological processes and have been implicated in the development of drugs targeting various diseases.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds derived from ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate have shown promise as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Neuroprotective Effects

Studies have suggested that certain pyrimidine derivatives can protect neuronal cells from apoptosis. The neuroprotective effects are attributed to the modulation of signaling pathways involved in cell survival and stress response mechanisms . this compound may serve as a scaffold for developing neuroprotective agents.

The compound has demonstrated a range of biological activities that underscore its potential therapeutic applications:

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown effectiveness in modulating calmodulin-dependent kinases, which are involved in insulin signaling pathways, thereby potentially restoring insulin sensitivity in models of obesity .

Antimicrobial Properties

Preliminary studies indicate that derivatives based on this compound possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of VEGFR-2, leading to reduced tumor growth in vivo models .
Study 2 NeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions, indicating potential for treating neurodegenerative diseases .
Study 3 Metabolic DisordersIn vivo studies revealed improved insulin sensitivity and glucose metabolism in diet-induced obesity models .
Study 4 Antimicrobial ActivityExhibited broad-spectrum antimicrobial effects against common bacterial strains, supporting further investigation into therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes or receptors, leading to changes in their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Pyrimidine Positions) Functional Groups Key Properties
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride Not explicitly provided Position 2: 2-aminoethyl; Position 4: ethyl carboxylate Aminoethyl, carboxylate ester, dihydrochloride salt High solubility (due to dihydrochloride), potential for hydrogen bonding
Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride 1196147-29-1 Position 2: aminomethyl; Position 5: ethyl carboxylate Aminomethyl, carboxylate ester, hydrochloride salt Moderate solubility; altered steric effects at position 2
Ethyl 4-amino-2-(aziridin-1-yl)pyrimidine-5-carboxylate 78118-88-4 Position 2: aziridinyl (3-membered ring); Position 5: ethyl carboxylate Aziridine, carboxylate ester Reactive aziridine group (potential mutagenicity), lower solubility in polar solvents
S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride 16111-27-6 Non-pyrimidine backbone; thiourea and dimethylaminoethyl groups Thiourea, dimethylaminoethyl, dihydrochloride salt High sensitizing potential; restricted due to toxicity

Research and Application Insights

  • Drug Development: The target compound’s carboxylate and aminoethyl groups make it a candidate for kinase inhibitors or nucleotide analogs, whereas CAS 1196147-29-1’s aminomethyl group may limit steric accessibility in binding pockets .
  • Synthetic Utility : The dihydrochloride form simplifies purification and storage compared to free-base analogs, a critical factor in industrial-scale synthesis .

Biological Activity

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies highlighting its effects on various biological targets.

The synthesis of this compound typically involves multi-step organic reactions, including the Gewald reaction, which facilitates the formation of pyrimidine derivatives. The compound's molecular weight is approximately 287 g/mol, with a logD value indicating moderate lipophilicity, which is crucial for its bioavailability.

2.1 Antiproliferative Effects

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an average GI50 of approximately 10 nM across sensitive cell lines, indicating strong potential for therapeutic applications in oncology .

CompoundIC50 (nM)Mechanism
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate<40Microtubule depolymerization
Related pyrimidine compound~10Cell proliferation inhibition

The primary mechanism through which this compound exerts its biological effects appears to involve microtubule depolymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine core can significantly affect biological activity. For example, substituents at different positions on the pyrimidine ring have been explored to enhance potency and selectivity against specific biological targets .

Substituent PositionModificationEffect on Activity
R1CyclopropylmethylamideIncreased potency
R3DimethylamineEnhanced selectivity

4.1 Anticancer Activity

A notable study evaluated the antiproliferative effects of this compound in various cancer cell lines. The compound exhibited potent activity with IC50 values significantly lower than traditional chemotherapeutics, suggesting it may overcome drug resistance mechanisms commonly seen in cancer therapy .

4.2 In Vivo Studies

In vivo pharmacokinetic studies have shown that this compound is well-tolerated in animal models, with favorable absorption and distribution profiles. It has been observed to maintain effective concentrations in plasma while displaying minimal toxicity, making it a promising candidate for further clinical development .

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its potent biological activities and favorable pharmacokinetic properties. Ongoing research into its mechanism of action and structural modifications will likely yield even more effective derivatives for therapeutic use.

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